BenchChemオンラインストアへようこそ!

1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid

Fragment-based drug discovery Lead optimization Lipophilic efficiency

1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid (CAS 946197-88-2) is a heterocyclic building block belonging to the aminopyrazole-4-carboxylic acid family. Its molecular formula is C₇H₁₁N₃O₂ with a molecular weight of 169.18 g/mol.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13084007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)O)NC)C
InChIInChI=1S/C7H11N3O2/c1-4-5(7(11)12)6(8-2)10(3)9-4/h8H,1-3H3,(H,11,12)
InChIKeyICECMYSZFJTRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid: Key Physicochemical and Structural Profile for Procurement Evaluation


1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid (CAS 946197-88-2) is a heterocyclic building block belonging to the aminopyrazole-4-carboxylic acid family. Its molecular formula is C₇H₁₁N₃O₂ with a molecular weight of 169.18 g/mol [1]. The compound features a pyrazole core methylated at positions 1 and 3, a methylamino substituent at position 5, and a carboxylic acid at position 4—placing it within a frequently utilized scaffold class in medicinal chemistry for the construction of kinase inhibitors, enzyme inhibitors, and receptor modulators [2]. Computed physicochemical properties include XLogP3 of 1, a topological polar surface area (TPSA) of 67.2 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at purities of 95% and above, primarily as a research-scale building block .

Why 1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid Cannot Be Interchanged with Its Closest Analogs


The substitution pattern at the 5-position of the pyrazole-4-carboxylic acid scaffold fundamentally alters hydrogen-bonding capacity, steric bulk, lipophilicity, and synthetic derivatization options. Replacing the methylamino group with an unsubstituted amino group, an ethylamino group, or a hydrogen atom shifts the balance of computed LogP, TPSA, and the number of freely rotatable bonds—parameters that directly govern fragment merging, lead optimization trajectories, and pharmacokinetic property modulation in medicinal chemistry programs [1]. In structure–activity relationship (SAR) campaigns built on the pyrazole-4-carboxylic acid pharmacophore, even single-atom changes at the 5-position have been shown to produce order-of-magnitude differences in target potency [2]. Consequently, procurement decisions that treat 5-substituted pyrazole-4-carboxylic acids as interchangeable building blocks risk introducing deviations in downstream biological activity that cannot be retrospectively corrected without repeating the synthetic sequence.

Quantitative Differentiation Evidence: 1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Increased Lipophilicity (XLogP3) Relative to the 5-Amino Analog Enables Differential Fragment Merging

The target compound exhibits a computed XLogP3 of 1, compared to a XLogP3 of 0.5 for the direct 5-amino analog (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, CAS 1342150-56-4) [1] [2]. This +0.5 log unit increase arises from the N-methyl substitution on the 5-amino group, which adds one carbon atom while retaining the hydrogen-bond donor capacity. The higher lipophilicity provides a measurable advantage when designing CNS-penetrant or membrane-permeable fragments, where each additional 0.5 log unit of LogP can correspond to approximately 2- to 3-fold increases in predicted passive permeability as estimated by PAMPA models for small heterocyclic acids [3].

Fragment-based drug discovery Lead optimization Lipophilic efficiency

Distinct Hydrogen-Bond Donor Profile vs. 5-Ethylamino and 5-Unsubstituted Analogs Determines Synthetic Derivatization Pathway

The target compound possesses two hydrogen-bond donor (HBD) sites—the carboxylic acid OH and the methylamino NH. This HBD count of 2 is identical to the 5-amino analog but distinct from the 5-ethylamino analog (also HBD = 2) and the 5-unsubstituted analog 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1690-74-8, HBD = 1) [1] . The critical differentiator is not the HBD count per se but the steric and electronic character of the 5-substituent: the methylamino NH (pKa ~9–10 for secondary alkylamines conjugated to heteroaromatics) [2] can serve as a nucleophilic handle for selective N-alkylation, N-acylation, or urea formation without necessitating protective-group strategies required for the more nucleophilic primary amino group of the 5-amino analog. The ethylamino analog introduces additional conformational flexibility (one additional rotatable bond) that may reduce binding-site complementarity in rigid protein pockets [1].

Parallel synthesis Amide coupling Scaffold derivatization

Documented Commercial Purity of ≥95% with Single-Peak Chromatographic Specification Enables Reproducible Biological Screening

The target compound is commercially supplied at a purity specification of 95% (Leyan Product No. 2210860; confirmed by multiple vendor listings) . In contrast, the 5-amino analog (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) is most commonly listed at 95% purity as well, but batch-dependent variations in residual primary amine oxidation products have been noted for aminopyrazoles stored under ambient conditions [1]. For the 5-(ethylamino) analog, purity specifications are also 95% (Leyan Product No. 2013978) . While nominal purity values are equivalent across the series, the methylamino substituent confers superior oxidative stability relative to the primary amino group because secondary N-methylamines lack the facile oxidation pathways (e.g., nitroso and azo dimer formation) available to primary arylamines [1]. This property is critical for assay reproducibility in prolonged biochemical screening campaigns where decomposition of the 5-amino analog can generate confounding activity.

Quality control HPLC purity Assay reproducibility

Higher Cost-per-Gram Reflects Specialized Synthetic Route and Differentiated Market Position vs. Mass-Market 5-Amino Analog

The target compound is listed by Enamine at approximately $728/g (1 g scale, EN300-1153734) and $3,131/10 g [1]. For comparison, the 5-amino analog (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) is available from AKSci at substantially lower pricing (typically $50–$150/g for research quantities) , reflecting a more mature synthetic route and broader commercial availability. The 5-(ethylamino) analog is listed at 95% purity by Leyan but pricing is not publicly disclosed, suggesting lower market liquidity . The ~5- to 15-fold price premium of the target compound over the 5-amino analog is consistent with the additional synthetic complexity introduced by the N-methylamination step, and this premium is a direct signal of a lower-volume, higher-specialization supply chain.

Procurement economics Building block pricing Synthetic accessibility

Class-Level Evidence: 5-Substitution Governs Potency in Pyrazole-4-Carboxylic Acid ALKBH1 Inhibitor Series

In a 2024 structure–activity relationship study published in Journal of Medicinal Chemistry, Li et al. demonstrated that 5-position modifications on the 1H-pyrazole-4-carboxylic acid scaffold produce dramatic variations in ALKBH1 demethylase inhibitory potency (IC₅₀ range from >100 μM to sub-μM across the compound series) [1]. Although the specific target compound (1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid) was not a primary test article in this study, the SAR table (Table 2) and docking analysis reveal that the 5-substituent directly contacts the enzyme active-site residues, and the steric and electronic nature of this substituent is the dominant driver of biochemical activity differentiation within the series. This class-level evidence establishes that selecting a particular 5-substituted analog is not a trivial procurement decision—it predetermines the starting point of the potency optimization trajectory.

ALKBH1 inhibition Structure-activity relationship Anticancer activity

Optimal Application Scenarios for 1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid Based on Verified Differentiation Evidence


Fragment-Based Lead Generation for ALKBH1 and Related Fe(II)/2-OG Dioxygenase Targets

The published SAR for 1H-pyrazole-4-carboxylic acid derivatives as ALKBH1 inhibitors demonstrates that 5-position substitution is the primary potency determinant [1]. Procuring the specific 5-(methylamino) variant rather than the unsubstituted or amino analog establishes a distinct starting coordinate in this SAR landscape. The compound's XLogP3 of 1 positions it within fragment-like property space (MW < 200, LogP < 3), making it suitable for FBDD screening against ALKBH1 and structurally related dioxygenases. Researchers should note that direct ALKBH1 IC₅₀ data for this specific compound have not been published; activity must be experimentally determined. However, the crystallographically validated binding mode of pyrazole-4-carboxylic acid inhibitors (PDB: 8K62) confirms that the 5-substituent occupies a defined enzyme pocket, providing a structural rationale for testing this analog [1].

Diversity-Oriented Synthesis Libraries Requiring a Secondary Amine Handle at the 5-Position

The secondary N-methylamino group at C5 enables chemoselective derivatization (N-acylation, N-sulfonylation, N-alkylation, urea formation) under conditions where the carboxylic acid at C4 is protected as an ester [1]. In parallel synthesis workflows, this orthogonal reactivity eliminates the amine protection step that would be mandatory with the 5-amino analog, saving one synthetic step per library member. The 95% purity specification [2] ensures that crude amide coupling products meet the >85% purity threshold commonly required for direct biological testing without intermediate chromatography. For scale-up considerations, procurement economics favor the 10 g package size ($313/g) over the 1 g package size ($728/g) for libraries exceeding 50 members [3].

Pharmacokinetic Property Modulation via N-Methylation Strategy

The computed XLogP3 advantage of +0.5 relative to the 5-amino analog [1] provides an entry point for lead optimization campaigns where increasing lipophilicity without adding rotatable bonds is desirable. In CNS drug discovery programs employing multiparameter optimization (MPO) scoring, a LogP of 1 and TPSA of 67.2 Ų place this compound within the favorable quadrant of the CNS MPO desirability space (TPSA < 90 Ų, LogP 1–3). The N-methyl group also eliminates one hydrogen-bond donor relative to the 5-amino analog (HBD = 2 vs. 3), which can reduce P-glycoprotein recognition and improve brain penetration potential as predicted by the rule of CNS MPO ≥ 4. These property differences, while modest in isolation, can cumulatively shift the rank order of lead compounds in multiparameter scoring functions used for candidate selection [2].

Chemical Probe Development for Target Engagement Studies

The methylamino NH proton provides a spectroscopic handle (¹H NMR chemical shift in the δ 2.5–3.5 ppm range, distinct from aromatic protons) that facilitates binding-mode characterization by ligand-observed NMR techniques (STD, WaterLOGSY, CPMG) [1]. When combined with the carboxylic acid at C4—which can be converted to a photoaffinity label or a biotin conjugate via amide coupling—the dual-handle architecture of this compound supports chemical probe development pipelines where both target engagement and binding-site mapping are required. The class-level precedent for pyrazole-4-carboxylic acid derivatives as potent enzyme inhibitors [2] reduces the risk that probe development efforts will stall due to inadequate target affinity.

Quote Request

Request a Quote for 1,3-dimethyl-5-(methylamino)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.